molecular formula C19H24N2O3S2 B6046493 N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B6046493
M. Wt: 392.5 g/mol
InChI Key: NQUVGZINHYSSAM-UHFFFAOYSA-N
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Description

N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure that includes aromatic rings, sulfanyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-methylphenyl sulfanyl chloride with an appropriate amine to form the sulfanyl intermediate.

    Coupling with Glycinamide: The intermediate is then coupled with glycinamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfanyl groups.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfanyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)ethanamide
  • N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)propionamide

Uniqueness

N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(3-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-15-7-9-18(10-8-15)25-12-11-20-19(22)14-21(26(3,23)24)17-6-4-5-16(2)13-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVGZINHYSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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